4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid
Overview
Description
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid moiety linked to a piperazine ring, which is further substituted with a cyclopropanecarbonyl group. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.
Scientific Research Applications
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is Aldehyde dehydrogenase 1A1 (ALDH1A1), an isoenzyme that catalyzes the conversion of aldehydes to acids . Overexpression of ALDH1A1 in various malignancies is a major cause of resistance to the anti-cancer drug, cyclophosphamide .
Mode of Action
this compound acts as an inhibitor of ALDH1A1 . Cyclophosphamide, a prodrug, is converted into 4-hydroxycyclophosphamide and its tautomer aldophosphamide in the liver . These compounds permeate into the cell and are converted into active metabolites, phosphoramide mustard, through spontaneous beta-elimination . The conversion of cyclophosphamide to phosphoramide mustard is diverted at the level of aldophosphamide by converting it into inactive carboxyphosphamide using aldh1a1 . This leads to high drug inactivation and cyclophosphamide resistance . By inhibiting ALDH1A1, this compound prevents this diversion, thereby enhancing the efficacy of cyclophosphamide .
Biochemical Pathways
The key biochemical pathway affected by this compound is the metabolism of cyclophosphamide . By inhibiting ALDH1A1, the compound prevents the conversion of aldophosphamide into carboxyphosphamide, thereby allowing more aldophosphamide to be converted into the active anti-cancer metabolite, phosphoramide mustard .
Result of Action
The inhibition of ALDH1A1 by this compound results in an increased concentration of phosphoramide mustard, the active metabolite of cyclophosphamide . This leads to enhanced anti-cancer activity of cyclophosphamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid typically involves the following steps:
Formation of Cyclopropanecarbonyl-piperazine: This intermediate can be synthesized by reacting piperazine with cyclopropanecarbonyl chloride under basic conditions.
Coupling with Benzoic Acid Derivative: The cyclopropanecarbonyl-piperazine intermediate is then coupled with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the cyclopropanecarbonyl group can yield cyclopropylmethyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(4-Substituted piperazin-1-yl)-benzoic acid derivatives: These compounds share a similar core structure but differ in the substituents on the piperazine ring.
Cyclopropylcarbonyl-piperazine derivatives: These compounds have variations in the cyclopropylcarbonyl group, affecting their chemical and biological properties.
Uniqueness
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other piperazine and benzoic acid derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(cyclopropanecarbonyl)piperazin-1-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14(11-1-2-11)17-9-7-16(8-10-17)13-5-3-12(4-6-13)15(19)20/h3-6,11H,1-2,7-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMXPRUDMJGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.